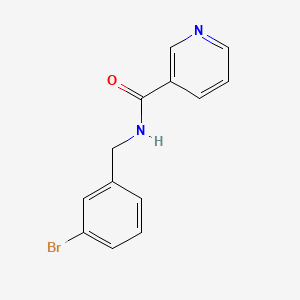

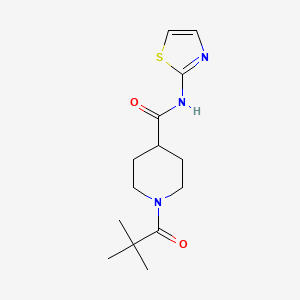

![molecular formula C19H22N2O4S B4579936 1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)

1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine

説明

Synthesis Analysis

The synthesis of 1-[(2-Methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine and its derivatives involves multiple steps, including acetylation, sulfonylation, and the use of piperazine as a core structure. For example, Kumara et al. (2017) synthesized novel piperazine derivatives by incorporating methoxyphenyl and benzenesulfonyl groups, showcasing the versatility of piperazine in medicinal chemistry (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray diffraction, computational modeling, and Hirshfeld surface analysis. For instance, the study by Kumara et al. (2017) not only synthesized the compounds but also confirmed their structures through single-crystal X-ray diffraction studies, providing insights into the conformation and crystal packing influenced by intermolecular hydrogen bonds (Kumara et al., 2017).

科学的研究の応用

Discovery and Bioactivity in HIV-1 Reverse Transcriptase Inhibition

The study led by Romero et al. (1994) discusses the synthesis and evaluation of a variety of analogs for inhibiting the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Although the specific chemical compound mentioned is not directly referenced, this research showcases the broader class of bis(heteroaryl)piperazines (BHAPs) to which it could belong, highlighting their potential in antiviral therapy. These compounds were found to be significantly more potent than previous iterations, underscoring the importance of structural modifications in enhancing drug efficacy against HIV-1 RT (Romero et al., 1994).

Structural and Computational Analysis

Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives, including compounds closely related to 1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine. This research provides insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the understanding of their potential interactions and stability in biological systems. Such studies are crucial for the development of new drugs with improved pharmacological profiles (Kumara et al., 2017).

Sulfomethylation and Chelation Applications

Research by van Westrenen and Sherry (1992) explores the sulfomethylation of piperazine and various polyazamacrocycles, presenting a novel route to create mixed-side-chain macrocyclic chelates. This method has implications for the development of chelating agents that can be used in medical diagnostics, treatment of metal intoxications, and as contrast agents in imaging techniques. The controlled introduction of sulfonate groups at specific pH levels illustrates the versatility of piperazine derivatives in creating complex molecules for targeted therapeutic uses (van Westrenen & Sherry, 1992).

Fluorescent Ligands for Receptor Imaging

Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety for the visualization of 5-HT1A receptors. These compounds exhibit high receptor affinity and significant fluorescence properties, making them valuable tools for studying receptor distribution and functioning in live cells. The development of such fluorescent ligands represents a significant advancement in neuroimaging and pharmacological research, enabling more precise and dynamic studies of receptor systems (Lacivita et al., 2009).

特性

IUPAC Name |

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-18-10-6-5-7-16(18)15-19(22)20-11-13-21(14-12-20)26(23,24)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQMAJYTKPKWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)